2-Amino-4-chloro-9h-fluoren-9-one
Description
2-Amino-4-chloro-9H-fluoren-9-one is a halogenated fluorenone derivative featuring an amino group at position 2 and a chlorine atom at position 4 of the fused aromatic ring system. Its molecular formula is C₁₃H₈ClNO, with a molecular weight of 229.66 g/mol. The compound’s structure combines the planar, conjugated fluorenone core with electron-donating (amino) and electron-withdrawing (chloro) substituents, which influence its electronic properties, solubility, and reactivity. Fluorenone derivatives are widely studied for applications in organic electronics, pharmaceuticals, and as intermediates in synthesis .
Properties
CAS No. |
1785-35-9 |
|---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-amino-4-chlorofluoren-9-one |
InChI |
InChI=1S/C13H8ClNO/c14-11-6-7(15)5-10-12(11)8-3-1-2-4-9(8)13(10)16/h1-6H,15H2 |
InChI Key |
KNVOVSVIHUKQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-9h-fluoren-9-one typically involves the chlorination of fluorenone followed by amination. One common method starts with the chlorination of fluorenone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4-chloro-fluorenone is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and amination steps, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-9h-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-chloro-9h-fluoren-9-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, it has been shown to interact with dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following fluorenone analogs are selected based on functional group diversity and substitution patterns:
Comparative Analysis
Substituent Effects on Physicochemical Properties
- Solubility: The chloro substituent in 2-Amino-4-chloro-9H-fluoren-9-one increases lipophilicity compared to 2-Amino-9-fluorenone, reducing aqueous solubility but enhancing compatibility with organic solvents . The hydrochloride salt of 2-(2-(Diethylamino)ethoxy)-9H-fluoren-9-one exhibits improved aqueous solubility due to ionic character, critical for bioavailability in drug formulations .
- Reactivity: The azido group in 2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone enables photochemical or click reactions, unlike the inert chloro group in the target compound . Chloroformate derivatives (e.g., 9H-Fluoren-9-ylmethyl chloroformate) are highly reactive toward nucleophiles, making them valuable in esterification and carbamate formation .
Hydrogen Bonding and Crystallinity
- In contrast, the dichloro substitution in 2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone may disrupt symmetry, resulting in polymorphic crystal forms .
Research Findings and Trends
- Synthetic Accessibility: this compound can be synthesized via electrophilic aromatic substitution, but regioselectivity challenges arise due to competing positions for chloro and amino group attachment .
- Thermal Stability: Chloro-substituted fluorenones generally exhibit higher thermal stability than hydroxy or amino analogs, as seen in thermogravimetric analyses .
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